molecular formula C16H19F2NO B2552965 4,4-Difluoro-1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidine CAS No. 2325319-04-6

4,4-Difluoro-1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidine

Cat. No.: B2552965
CAS No.: 2325319-04-6
M. Wt: 279.331
InChI Key: WAXVNLKEFFDJIZ-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidine is a complex organic compound that features a piperidine ring attached to a tetrahydronaphthalene moiety, with two fluorine atoms at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidine typically involves multiple steps. One common method starts with the preparation of the tetrahydronaphthalene core, which can be achieved through hydrogenation of naphthalene. The next step involves the introduction of the difluoro group at the 4-position, which can be done using fluorinating agents such as diethylaminosulfur trifluoride (DAST). Finally, the piperidine ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the tetrahydronaphthalene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4,4-Difluoro-1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can engage in hydrogen bonding and electrostatic interactions with proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-4,4-difluoro-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the piperidine ring.

    4,4-Difluoro-1-phenyl-1,3-butanedione: Contains a difluoro group but has a different core structure.

Uniqueness

4,4-Difluoro-1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidine is unique due to the combination of the tetrahydronaphthalene core with a piperidine ring and difluoro substitution. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

(4,4-difluoropiperidin-1-yl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO/c17-16(18)8-10-19(11-9-16)15(20)14-7-3-5-12-4-1-2-6-13(12)14/h1-2,4,6,14H,3,5,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXVNLKEFFDJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C(=O)N3CCC(CC3)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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